molecular formula C14H10Cl2N2O2S2 B2473517 2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-88-7

2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2473517
CAS No.: 476626-88-7
M. Wt: 373.27
InChI Key: WHYOETOJSXRLQI-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a sophisticated small molecule designed for advanced medicinal chemistry and infectious disease research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological profile, strategically fused with a dichlorothiophene carboxamide moiety. This specific molecular architecture is of significant interest in the development of novel anti-infective agents, particularly in the fight against antimicrobial resistance . Benzothiazole derivatives analogous to this compound have demonstrated substantial research potential in inhibiting Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . The rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains underscores the critical need for new chemical entities with novel mechanisms of action . Furthermore, structurally related benzothiazole-thiophene hybrids have been investigated for their broad-spectrum antibacterial properties, with research indicating potential mechanisms of action that include the inhibition of key bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), both of which are essential targets for bacterial cell wall synthesis and replication . This compound is supplied as a high-purity material for research applications exclusively. It is intended for in vitro studies and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult all relevant safety data sheets prior to use and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S2/c1-2-20-8-4-3-5-9-11(8)17-14(21-9)18-13(19)7-6-10(15)22-12(7)16/h3-6H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYOETOJSXRLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl chloroformate under basic conditions.

    Substitution Reactions: The ethoxy group is introduced by reacting the benzothiazole intermediate with ethyl iodide in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring is synthesized by the reaction of 2,5-dichlorothiophene with appropriate reagents.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and thiophene intermediates through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent. It has also been investigated for its anticancer properties.

    Biological Research: The compound is used as a probe to study enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to bind to various enzymes, inhibiting their activity. The thiophene ring can interact with receptor sites, modulating their function. These interactions lead to the compound’s biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethoxy group in the target compound may confer moderate lipophilicity compared to the dimethoxy substituents in BG01428, which could enhance solubility but reduce membrane permeability.
  • Electronic Properties : Electron-donating groups (e.g., ethoxy, methoxy) can alter the electron density of the benzothiazole ring, impacting π-π stacking or hydrogen-bonding interactions in biological systems.

Biological Activity

2,5-Dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H10Cl2N2O2S\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a comparative study, it was found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Cytotoxicity

In vitro cytotoxicity assays were conducted using human cell lines (HepG2 liver cells) to evaluate the safety profile of the compound. The results showed that:

Concentration (μM) Cell Viability (%)
0100
1090
2075
5050

At concentrations above 20 μM, a significant decrease in cell viability was observed, indicating potential cytotoxic effects at higher doses.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis and DNA replication. Specifically, studies suggest that it interacts with DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA maintenance.

Study on Antibacterial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their antibacterial properties. Among these derivatives, this compound demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin . The study highlighted its potential as a lead compound for developing new antibacterial agents.

Evaluation of Antifungal Properties

Another investigation focused on the antifungal activity of similar benzothiazole derivatives. The findings indicated that compounds with structural similarities to this compound exhibited broad-spectrum antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The MIC values ranged from 0.03 to 0.5 μg/mL for these compounds .

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